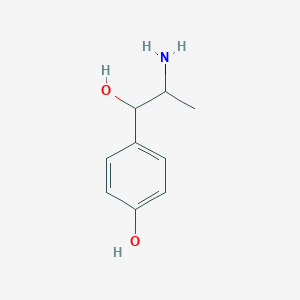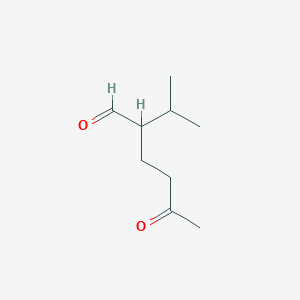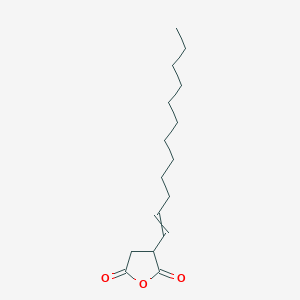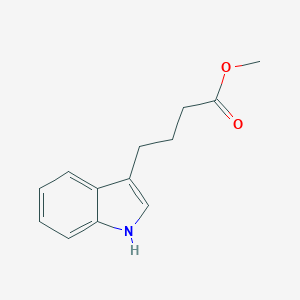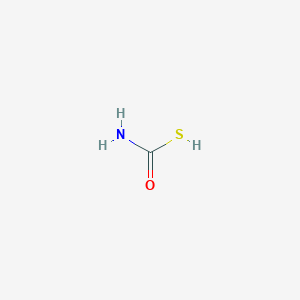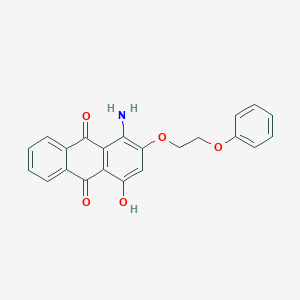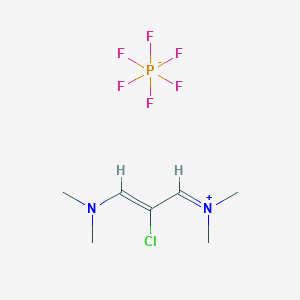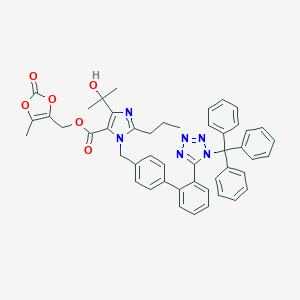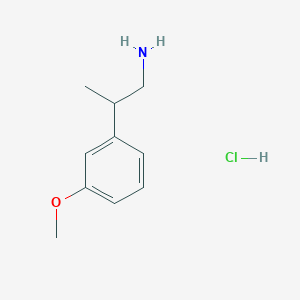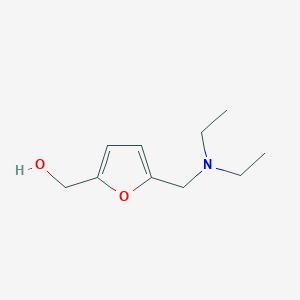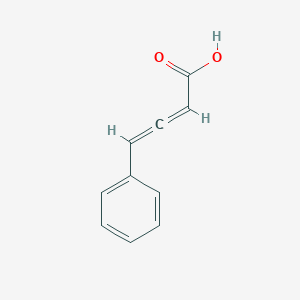
4-Phenylbuta-2,3-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbuta-2,3-dienoic acid, also known as trans-4-phenyl-3-butenoic acid (PBA), is an organic compound that belongs to the class of unsaturated carboxylic acids. PBA has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of PBA is not fully understood, but it is believed to involve the stabilization of protein conformations and the prevention of protein aggregation. PBA has been shown to interact with the hydrophobic regions of proteins, preventing the exposure of these regions and thus inhibiting protein aggregation.
Effets Biochimiques Et Physiologiques
PBA has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation, the reduction of oxidative stress, and the modulation of inflammatory responses. PBA has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBA is its ability to inhibit protein aggregation, which makes it a valuable tool for studying the pathogenesis of neurodegenerative diseases. PBA is also relatively easy to synthesize and has low toxicity. However, PBA has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for the study of PBA. One area of research is the development of PBA-based therapeutics for the treatment of neurodegenerative diseases. Another area of research is the exploration of PBA's potential applications in other areas of biochemistry and physiology, such as the study of protein folding and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could further enhance the utility of PBA in scientific research.
Méthodes De Synthèse
PBA can be synthesized through various methods, including the reaction of cinnamaldehyde with malonic acid, the decarboxylation of cinnamic acid, and the reaction of phenylacetic acid with acetic anhydride. The most commonly used method is the reaction of cinnamaldehyde with malonic acid, which involves the condensation of the two compounds in the presence of a strong base such as sodium ethoxide or sodium hydroxide.
Applications De Recherche Scientifique
PBA has been widely used in scientific research due to its ability to modulate various cellular processes. One of the most significant applications of PBA is in the study of protein misfolding and aggregation, which is a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBA has been shown to inhibit the aggregation of amyloid-beta peptide and alpha-synuclein, two proteins that are involved in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
19131-89-6 |
|---|---|
Nom du produit |
4-Phenylbuta-2,3-dienoic acid |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-phenylbut-3-enoate |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
Clé InChI |
LHLLILMLCBGAJN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=C=CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=C=CC(=O)O |
Synonymes |
(S)-4-Phenylbutane-2,3-dienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



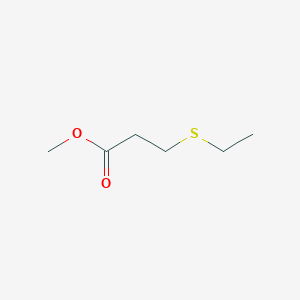
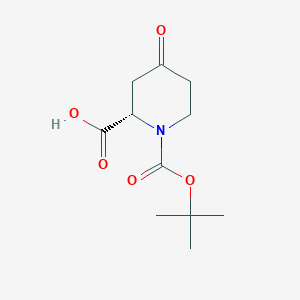
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
